molecular formula C12H16BrN3O3 B8324464 Ethyl 1-(5-bromopyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylate

Ethyl 1-(5-bromopyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylate

Cat. No.: B8324464
M. Wt: 330.18 g/mol
InChI Key: IDMRWFJHAJYZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-bromopyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylate is a useful research compound. Its molecular formula is C12H16BrN3O3 and its molecular weight is 330.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16BrN3O3

Molecular Weight

330.18 g/mol

IUPAC Name

ethyl 1-(5-bromopyrimidin-2-yl)-4-hydroxypiperidine-4-carboxylate

InChI

InChI=1S/C12H16BrN3O3/c1-2-19-10(17)12(18)3-5-16(6-4-12)11-14-7-9(13)8-15-11/h7-8,18H,2-6H2,1H3

InChI Key

IDMRWFJHAJYZDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C2=NC=C(C=N2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of ethyl 4-hydroxypiperidine-4-carboxylate (0.60 g, 3.44 mmol) in EtOH (15 mL) was added DIPEA (2.95 mL, 17.24 mmol) followed by the addition of 5-bromo-2-chloropyrimidine (0.67 g, 3.44 mmol). The reaction was heated to 80° C. for 3 h then cooled to rt, water added and extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried over anhydrous Na2SO4, filtered and evaporated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 20% EtOAc:hexane to obtain the desired product as a yellow solid (0.57 g, 88%). 1H NMR (DMSO-d6): δ 8.44 (s, 2H), 5.58 (s, 1H), 4.27 (m, 2H), 4.10 (q, J=7.20 Hz, 2H), 3.28 (m, 2H), 1.81 (m, 2H), 1.66 (m, 2H), and 1.18 (t, J=7.20 Hz, 3H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
2.95 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

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